![molecular formula C20H19NO3S B275582 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine, also known as TFMPP, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research to study the mechanism of action of serotonin receptors. TFMPP is a potent agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep.
作用机制
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine acts as a potent agonist of the 5-HT1B and 5-HT2C receptors. These receptors are located in the central nervous system and are involved in the regulation of mood, appetite, and sleep. Activation of the 5-HT1B receptor by 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine leads to the inhibition of the release of serotonin, which results in a decrease in appetite and an increase in anxiety. Activation of the 5-HT2C receptor by 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine leads to the release of serotonin, which results in an increase in appetite and a decrease in anxiety.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the central nervous system, which results in an increase in appetite and a decrease in anxiety. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has also been shown to inhibit the release of serotonin, which results in a decrease in appetite and an increase in anxiety. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have a number of cardiovascular effects, including an increase in heart rate and blood pressure.
实验室实验的优点和局限性
The advantages of using 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine in lab experiments include its potency and selectivity for the 5-HT1B and 5-HT2C receptors. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is also relatively easy to synthesize and can be obtained in large quantities. The limitations of using 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine in lab experiments include its psychoactive effects, which can make it difficult to study the physiological effects of the drug. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is also a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
未来方向
For research on 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine include investigating its effects on other serotonin receptors and its potential therapeutic applications. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have potential as a treatment for obesity and anxiety disorders, and further research is needed to determine its efficacy and safety. Additionally, research is needed to investigate the long-term effects of 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine use and its potential for abuse.
合成方法
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The starting material for the synthesis is 1,3-benzodioxole, which is reacted with 4-(thiophen-2-ylmethoxy)benzylamine to form the intermediate compound. The intermediate is then treated with formaldehyde and hydrogen cyanide to produce 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine.
科学研究应用
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been used extensively in scientific research to study the mechanism of action of serotonin receptors. It is a potent agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been used in studies to investigate the role of serotonin in the regulation of feeding behavior, anxiety, and depression. It has also been used in studies to investigate the effects of serotonin on the cardiovascular system.
属性
产品名称 |
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine |
|---|---|
分子式 |
C20H19NO3S |
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C20H19NO3S/c1-2-18(25-9-1)13-22-17-6-3-15(4-7-17)11-21-12-16-5-8-19-20(10-16)24-14-23-19/h1-10,21H,11-14H2 |
InChI 键 |
JXYUKNQIRWYZPV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)OCC4=CC=CS4 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)OCC4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)
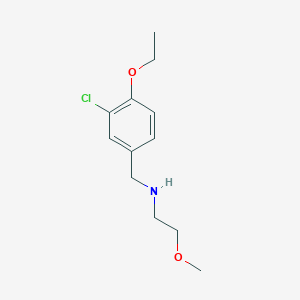
![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
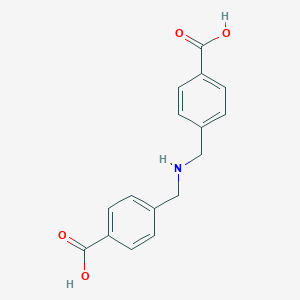
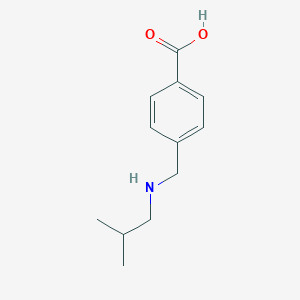
![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)
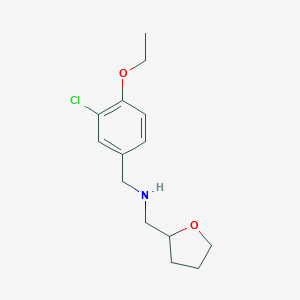
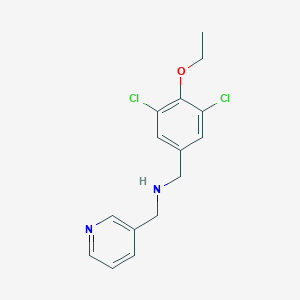
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)